molecular formula C6H10Cl2N2 B1434532 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride CAS No. 1820686-16-5

1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride

Cat. No.: B1434532
CAS No.: 1820686-16-5
M. Wt: 181.06 g/mol
InChI Key: BOPXRSYRLMHCSI-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Chemistry

The foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 and established the fundamental understanding of this heterocyclic system. Knorr's initial discoveries revealed the antipyretic properties of pyrazole derivatives, which sparked widespread interest in this chemical class and laid the groundwork for subsequent pharmaceutical applications. The synthetic methodology for pyrazole preparation was further advanced by Hans von Pechmann in 1898, who developed a classical method for synthesizing pyrazole from acetylene and diazomethane, establishing one of the earliest reliable synthetic routes to these compounds.

The historical progression of pyrazole chemistry continued through the early twentieth century with significant milestones in natural product isolation. In 1959, researchers achieved a breakthrough by isolating the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, demonstrating that these compounds occur naturally and are not solely synthetic constructs. This discovery fundamentally changed the perception of pyrazoles and opened new avenues for investigating their biological roles and potential therapeutic applications. The subsequent decades witnessed exponential growth in pyrazole research, with scientists developing increasingly sophisticated synthetic methods and discovering diverse biological activities associated with various pyrazole derivatives.

The modern era of pyrazole chemistry has been marked by systematic investigations into structure-activity relationships and the development of targeted synthetic approaches. The evolution from simple pyrazole structures to complex substituted derivatives has enabled researchers to fine-tune biological activities and optimize pharmacological properties. Contemporary pyrazole chemistry encompasses a vast array of synthetic strategies, ranging from traditional condensation reactions to advanced metal-catalyzed coupling procedures, reflecting the maturation of this field and its integration with modern synthetic organic chemistry.

Significance of Pyrazole Derivatives in Chemical Research

Pyrazole derivatives have emerged as privileged scaffolds in drug discovery, demonstrating an exceptionally broad spectrum of biological activities that make them indispensable tools in medicinal chemistry research. The significance of these compounds stems from their unique five-membered ring structure containing two adjacent nitrogen atoms, which confers distinctive electronic properties and enables diverse intermolecular interactions with biological targets. Research has established that pyrazole derivatives exhibit antimicrobial, antifungal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiviral, and neuroprotective activities, among numerous other pharmacological effects.

The structural versatility of pyrazole derivatives allows for extensive chemical modifications, enabling researchers to systematically explore structure-activity relationships and optimize compound properties for specific applications. The presence of multiple substitution sites on the pyrazole ring provides opportunities for introducing diverse functional groups, which can modulate solubility, stability, selectivity, and potency. This flexibility has led to the development of numerous commercially successful drugs, including celecoxib for anti-inflammatory applications and sildenafil for cardiovascular and erectile dysfunction treatments.

Contemporary research has revealed that pyrazole derivatives serve as valuable scaffolds for developing enzyme inhibitors, particularly kinase inhibitors that have revolutionized cancer therapy. The ability of pyrazole-containing compounds to interact with adenosine triphosphate binding sites in kinases has led to the development of highly selective therapeutic agents. Recent studies have identified pyrazole derivatives as potent antibacterial agents with selective activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, addressing critical needs in antimicrobial drug development.

The significance of pyrazole derivatives extends beyond pharmaceutical applications to include agricultural chemistry, where these compounds serve as fungicides, insecticides, and herbicides. The Environmental Protection Agency recognition of pyrazole moieties among highly used ring systems for small molecule drugs underscores their importance in contemporary chemical research and development. The continued growth in pyrazole-based drug approvals, particularly those reported after 2016, demonstrates the ongoing relevance and potential of this chemical class in addressing unmet medical needs.

Overview of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole Hydrochloride

This compound represents a specialized member of the pyrazole family, characterized by its unique substitution pattern and salt formation that confer specific chemical and physical properties. The compound possesses the molecular formula C₆H₁₀Cl₂N₂ with a molecular weight of 181.06 grams per mole, indicating the presence of two chlorine atoms derived from the chloroethyl substituent and the hydrochloride salt formation. The structural architecture features a methyl group at the 4-position of the pyrazole ring and a 2-chloroethyl substituent attached to the nitrogen atom at the 1-position, creating a distinctive substitution pattern that influences both chemical reactivity and potential biological activity.

The hydrochloride salt form of this compound enhances its stability and solubility characteristics compared to the free base, making it more suitable for research applications and potential pharmaceutical development. The chloroethyl functionality introduces alkylating potential, which may contribute to the compound's biological activity through covalent modification of biomolecular targets. This structural feature positions the compound as a potential alkylating agent, similar to other chloroethyl-containing pharmaceutical compounds used in chemotherapy applications.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₆H₁₀Cl₂N₂
Molecular Weight 181.06 g/mol
Chemical Abstracts Service Number 1820686-16-5
Simplified Molecular Input Line Entry System CC1=CN(N=C1)CCCl.Cl
International Union of Pure and Applied Chemistry Name 1-(2-chloroethyl)-4-methylpyrazole;hydrochloride
Topological Polar Surface Area 17.82 Ų
Logarithm of Partition Coefficient 1.85212
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 2

The compound's synthesis and characterization have been documented in chemical databases, with high purity specifications typically exceeding 98 percent for research applications. The availability of this compound from multiple chemical suppliers indicates its recognized value in research settings, although specific synthetic methodologies and detailed analytical characterization data remain limited in the publicly accessible literature. The compound's storage requirements, typically involving sealed containers at controlled temperatures between 2-8 degrees Celsius, reflect its chemical stability characteristics and handling considerations for research applications.

Current Research Landscape and Applications

The contemporary research landscape surrounding pyrazole derivatives, including compounds structurally related to this compound, reflects a dynamic and rapidly expanding field with diverse applications spanning multiple scientific disciplines. Recent investigations have demonstrated the versatility of pyrazole-based compounds in addressing critical challenges in medicinal chemistry, agricultural chemistry, and materials science. The chloroethyl-substituted pyrazole derivatives have attracted particular attention due to their potential as alkylating agents and their ability to undergo diverse chemical transformations that enable the synthesis of more complex molecular architectures.

Current research efforts have focused extensively on developing pyrazole derivatives as therapeutic agents for various disease states. The emergence of pyrazole-containing drugs for cancer treatment, including ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib, has validated the therapeutic potential of this chemical class and encouraged further research into novel pyrazole-based therapeutics. Recent studies have also explored pyrazole derivatives as antiviral agents, with lenacapavir representing a breakthrough achievement in human immunodeficiency virus treatment, demonstrating the continued relevance of pyrazole chemistry in addressing global health challenges.

Table 2: Recent Pyrazole-Based Drug Approvals and Applications

Drug Name Year Approved Primary Indication Pyrazole Structural Feature Reference
Ibrutinib 2013 Cancer Treatment Pyrazolo[3,4-d]pyrimidin-4-amine
Ruxolitinib 2011 Myelofibrosis Pyrazolo[4,3-d]pyrimidin-7-one
Axitinib 2012 Renal Cell Carcinoma Indazole derivative
Niraparib 2017 Ovarian Cancer Indazole carboxamide
Baricitinib 2018 Rheumatoid Arthritis Pyrazolo[4,3-d]pyrimidin-7-one
Lenacapavir 2022 Human Immunodeficiency Virus Complex pyrazole derivative
Zavegepant 2023 Migraine Pyrazole carboxamide

The research applications of chloroethyl-substituted pyrazole derivatives extend to their utility as synthetic intermediates for accessing more complex molecular structures. The chloroethyl functionality serves as a versatile handle for further chemical modifications, including nucleophilic substitution reactions, cyclization processes, and cross-coupling reactions that enable the construction of diverse chemical libraries. This synthetic utility has made compounds like this compound valuable building blocks in combinatorial chemistry and drug discovery programs.

Contemporary investigations have also revealed the potential of pyrazole derivatives as molecular probes for studying biological processes and as chemical tools for validating therapeutic targets. The development of pyrazole-based kinase inhibitors has provided researchers with powerful tools for dissecting cellular signaling pathways and understanding disease mechanisms. The structural similarity between different pyrazole derivatives enables systematic structure-activity relationship studies that guide the optimization of biological activity and selectivity profiles.

The current research landscape also encompasses efforts to develop environmentally sustainable synthetic methods for pyrazole derivatives, reflecting broader trends toward green chemistry in pharmaceutical and agrochemical industries. Recent advances in catalytic methodologies, including metal-catalyzed coupling reactions and organocatalytic approaches, have enabled more efficient and environmentally friendly synthetic routes to pyrazole derivatives. These developments are particularly relevant for compounds like this compound, where scalable and cost-effective synthetic methods are essential for widespread research applications.

Properties

IUPAC Name

1-(2-chloroethyl)-4-methylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-6-4-8-9(5-6)3-2-7;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPXRSYRLMHCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of 4-Methylpyrazole with 2-Chloroethyl Halides

The primary and most commonly reported route to prepare this compound involves the N-alkylation of 4-methylpyrazole with 2-chloroethyl halides, such as 2-chloroethyl chloride or 1,2-dichloroethane. This reaction typically proceeds under basic or phase transfer catalysis (PTC) conditions to promote nucleophilic substitution on the alkyl halide by the pyrazole nitrogen.

  • Reaction Conditions: The N-alkylation is often conducted in polar solvents such as ethanol or water with a base like potassium hydroxide or under PTC conditions using quaternary ammonium salts to enhance the reaction rate and yield.
  • Mechanism: The pyrazole nitrogen attacks the electrophilic carbon of the 2-chloroethyl halide, displacing the chloride ion and forming the N-(2-chloroethyl) pyrazole intermediate.
  • Yields: This method typically affords moderate to high yields (70–90%) of the N-(2-chloroethyl)pyrazole derivatives.

Formation of Hydrochloride Salt

After the N-alkylation step, the free base 1-(2-chloroethyl)-4-methyl-1H-pyrazole is converted into its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent (e.g., ethanol or ethereal solution). This step enhances the compound's stability, crystallinity, and ease of purification.

Industrial and Scalable Processes

Industrial preparation methods emphasize high purity and yield with minimal waste. For example, analogous compounds such as 1-(2,3-dichlorophenyl) piperazine hydrochloride have been prepared by cyclization reactions under controlled temperature (90–220 °C), followed by solvent-based purification to achieve >99.5% purity and yields >59.5%. Although this example involves a different heterocycle, similar principles apply to pyrazole derivatives, emphasizing temperature control, solvent choice, and purification techniques.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
N-Alkylation with 2-chloroethyl halide 4-Methylpyrazole + 2-chloroethyl chloride Base or PTC, ethanol/water, RT to reflux 70–90 Common lab-scale method, moderate to high yield
Hydrochloride salt formation N-(2-chloroethyl)-4-methylpyrazole HCl in ethanol or ether Quantitative Improves stability and crystallinity
Dehydrohalogenation (related) 1-(2-chloroethyl)pyrazole KOH in ethanol Variable Converts to 1-vinylpyrazoles, side reactions possible
Industrial cyclization (analogous) Pyrazole derivatives + haloalkyl amines 90–220 °C, solvent purification >59.5 Scalable, high purity, low waste

Detailed Research Findings

  • Silva et al. (2022) report a method involving N-alkylation of pyrazole with dichloroethane under phase transfer catalysis in water, yielding 1-(2-chloroethyl)pyrazoles in 75–90% yield. This method is notable for its environmental friendliness and operational simplicity.
  • The subsequent conversion to hydrochloride salts is a standard purification step, improving the compound's handling and storage properties.
  • Industrial analogs demonstrate that controlling reaction temperature and solvent systems is crucial for maximizing yield and purity, which can be extrapolated to the preparation of this compound.
  • No direct patents or publications specifically describe alternative or novel synthetic routes for this exact compound, indicating that the N-alkylation route remains the authoritative and practical approach.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as an anticancer agent due to its ability to alkylate DNA.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group reacts with nucleophiles such as DNA bases, leading to the formation of covalent adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound may also interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Purity Key Features
1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride 1820686-16-5 1-ClCH2CH2, 4-CH3 193.07 (free base) 95% Hydrochloride salt enhances solubility
4-(2-Chloroethyl)-1-methyl-1H-pyrazole (QY-7933) 1093881-63-0 1-CH3, 4-ClCH2CH2 160.63 95% Chloroethyl group at 4-position; free base form
4-(2-Chloroethyl)-1H-pyrazole (QB-6918) 438475-37-7 4-ClCH2CH2 146.59 98% Unsubstituted pyrazole ring; higher reactivity

Key Observations :

  • Substituent Positioning : The placement of the chloroethyl group (1- vs. 4-position) influences electronic and steric properties. For instance, this compound may exhibit different alkylation kinetics compared to QY-7933 due to steric hindrance from the 4-methyl group .
  • Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like QB-6918, which could enhance bioavailability in biological systems .

Imidazole and Triazole Derivatives

Table 2: Comparison with Non-Pyrazole Heterocycles

Compound Name CAS Number Core Structure Substituents Biological Activity
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride N/A Imidazole 1-ClCH2CH2, 2-C2H5 Potential alkylating agent; used in ligand synthesis
3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole (HA-0914) 1557476-61-5 Triazole 1-CH3, 3-Cl, 5-C2H5 Unclear; triazoles often used in agrochemicals

Key Observations :

  • Heterocycle Reactivity : Pyrazoles (6π-electron aromatic system) generally exhibit lower basicity compared to imidazoles, affecting their interaction with biological targets. For example, imidazole derivatives may engage in hydrogen bonding more readily .
  • Alkylating Potential: Both pyrazole and imidazole derivatives with 2-chloroethyl groups can act as alkylating agents, but their efficacy depends on the stability of the leaving group (Cl⁻) and steric accessibility .

Mechanistic and Pharmacokinetic Insights from Analogous Compounds

  • Alkylation and DNA Cross-Linking: Nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () share the 2-chloroethyl motif and are known to form DNA interstrand cross-links via a two-step alkylation process. Similarly, this compound may induce DNA damage, though direct evidence is lacking .
  • Metabolic Stability : The decomposition of 2-chloroethyl-containing compounds (e.g., 2-chloroethyl isocyanate from nitrosoureas) can inhibit DNA repair mechanisms, potentiating cytotoxicity. This suggests that metabolites of the target compound might similarly interfere with DNA repair .
  • Distribution and Solubility: Lipophilicity (octanol/water partition coefficient) is critical for blood-brain barrier penetration.

Biological Activity

1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets, primarily enzymes involved in cancer cell proliferation and survival. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell cycle regulation and apoptosis, leading to reduced tumor growth.
  • Cell Signaling Modulation : The compound may alter signaling pathways that are crucial for cancer cell survival, such as the MAPK and PI3K/Akt pathways.

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties against various cancer cell lines. The compound has been evaluated for its cytotoxic effects on several types of cancer:

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)3.79
A549 (Lung Cancer)0.95
HepG2 (Liver Cancer)12.50
NCI-H46042.30

These values suggest that the compound possesses significant potential as an anticancer agent, particularly against breast and lung cancers.

Antimicrobial Activity

In addition to its anticancer effects, this pyrazole derivative has been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains:

Bacterial Strain MIC (µM) Reference
Staphylococcus aureus25.1
Escherichia coli12.5
Pseudomonas aeruginosa15.0

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies

A recent study investigated the effects of this compound in vivo using mouse models with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its efficacy as an anticancer treatment.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride, and how can reaction conditions influence yield and purity?

The synthesis of pyrazole derivatives often involves nucleophilic substitution or cyclization reactions. For example, 1-(2-chloroethyl) groups can be introduced via reaction of pyrazole precursors with chloroethylating agents like 2-chloroethylamine hydrochloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Key factors include temperature control (70–120°C), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt with high purity (>95%) . Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy confirms structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

A multi-method approach is recommended:

  • HPLC (with UV detection) assesses purity and identifies impurities using reverse-phase C18 columns and acetonitrile/water mobile phases .
  • FTIR verifies functional groups (e.g., C-Cl stretch at ~600–800 cm1^{-1}, pyrazole ring vibrations at ~1500 cm1^{-1}) .
  • X-ray crystallography resolves crystal packing and confirms stereochemistry, though single-crystal growth may require slow evaporation from ethanol/water mixtures .
  • Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures typically >200°C for similar hydrochlorides .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, but stability varies with pH. In acidic conditions (pH < 3), the compound remains stable, while neutral/basic conditions may promote hydrolysis of the chloroethyl group. Solubility in organic solvents (e.g., DMSO, ethanol) is moderate (~10–50 mg/mL), requiring inert atmospheres to prevent degradation during storage . Stability studies using accelerated aging (40°C/75% RH for 6 months) and HPLC monitoring are advised to establish shelf-life .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models for the compound’s electronic structure be resolved?

Discrepancies often arise in predicting 1H^1H-NMR chemical shifts or dipole moments via DFT calculations. For example, the chloroethyl group’s electron-withdrawing effect may be overestimated in gas-phase models. To address this:

  • Use solvent-corrected DFT methods (e.g., PCM for water or DMSO) .
  • Validate with experimental X-ray charge density analysis to map electron distribution accurately .
  • Compare with analogs (e.g., 1-(2-Chloroethyl)-1H-imidazole hydrochloride) to isolate substituent effects .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazole ring?

Regioselective modifications at the 4-methyl or chloroethyl positions require careful control:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to block undesired sites during electrophilic substitution .
  • Catalytic systems : Use Pd-catalyzed cross-coupling for C-H activation at the 5-position, as demonstrated in related pyrazole derivatives .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the chloroethyl group, while non-polar solvents (toluene) may stabilize ring-centered reactions .

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be systematically analyzed?

Contradictory results (e.g., variable SN1/SN2 mechanisms) may arise from solvent polarity, counterion effects, or trace moisture. To resolve:

  • Conduct kinetic studies under controlled conditions (e.g., anhydrous DMF vs. aqueous ethanol) .
  • Use 35Cl^{35}Cl-NMR to track chloride displacement rates .
  • Compare with model compounds (e.g., 2-chloro-N,N-dimethylethylamine hydrochloride) to isolate steric/electronic influences .

Methodological Recommendations

  • Synthesis : Optimize chloroethylation using microwave-assisted synthesis to reduce reaction times and improve yields .
  • Data Validation : Cross-reference spectral data with databases (e.g., PubChem, ECHA) while prioritizing peer-reviewed crystallographic data (e.g., CCDC entries) .
  • Contradiction Management : Apply multivariate analysis (e.g., PCA) to identify outliers in batch-to-batch variability studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride
Reactant of Route 2
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1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.